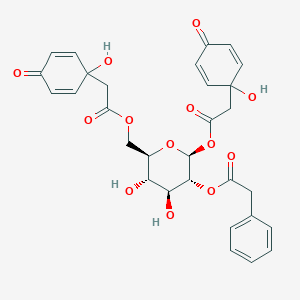
Jacaglabroside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jacaglabroside B is a naturally occurring compound found in the genus Jacaranda, specifically in the leaves of Jacaranda glabra. It belongs to the class of phenylethanoid glucosides and has been studied for its various biological activities, including anticancer and antimicrobial properties .
Méthodes De Préparation
The preparation of Jacaglabroside B typically involves extraction from the leaves of Jacaranda glabra. The leaves are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Jacaglabroside B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinones, alcohols, and substituted phenolic compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying phenylethanoid glucosides and their chemical behavior.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against small cell lung cancer.
Industry: It is being explored for its antioxidant properties, which could be useful in food preservation and cosmetics
Mécanisme D'action
The mechanism of action of Jacaglabroside B involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by modulating oxidative stress pathways and inhibiting the growth of cancer cells. The molecular targets include various kinases and transcription factors involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Jacaglabroside B is unique among phenylethanoid glucosides due to its specific structural features and biological activities. Similar compounds include:
Jacaglabroside A: More cytotoxic compared to this compound.
Jacaglabroside C and D: Similar in structure but differ in their biological activities and cytotoxicity levels
Propriétés
Formule moléculaire |
C30H30O13 |
|---|---|
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxy-6-[[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetyl]oxymethyl]oxan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C30H30O13/c31-19-6-10-29(38,11-7-19)15-23(34)40-17-21-25(36)26(37)27(42-22(33)14-18-4-2-1-3-5-18)28(41-21)43-24(35)16-30(39)12-8-20(32)9-13-30/h1-13,21,25-28,36-39H,14-17H2/t21-,25-,26+,27-,28+/m1/s1 |
Clé InChI |
AIFVFVGRWAMEBM-GSQIWVKLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC2C(C(C(OC2OC(=O)CC3(C=CC(=O)C=C3)O)COC(=O)CC4(C=CC(=O)C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















